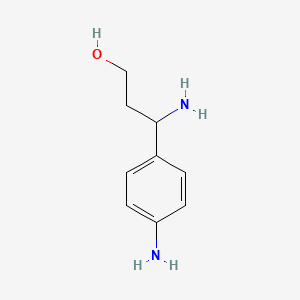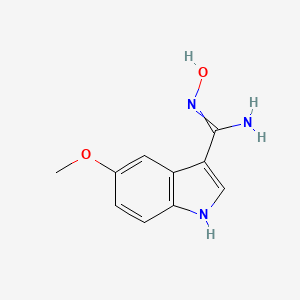
N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine
Overview
Description
N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine is a chemical compound with the empirical formula C10H11N3O2 and a molecular weight of 205.21 g/mol . It is classified as a carboxamidine derivative and features an N-hydroxy group and a methoxy substituent on the indole ring.
Molecular Structure Analysis
The molecular structure of N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine consists of an indole ring with a hydroxyl group (N-hydroxy) and a methoxy group attached. The SMILES notation for this compound is: COC1=CC=C(NC=C2/C(N)=N/O)C2=C1 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Selective Coupling in Organic Synthesis
A study by Zheng, Zhang, and Cui (2014) explored the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide, which shares a similar structure to N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine. This coupling process is noted for its efficiency and versatility in creating diverse products through selective C-C and C-N bond formation. The mechanism involves C-H activation and electrophilic addition, significant in organic synthesis processes (Zheng, Zhang, & Cui, 2014).
Synthesis of Complex Molecules
Another application is seen in the synthesis of complex molecular structures. A study by Haynes and Swigor (1994) demonstrates the synthesis of complex indole derivatives involving compounds structurally similar to N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine. This synthesis is crucial for creating compounds with potential biological activities (Haynes & Swigor, 1994).
Novel Synthetic Routes
In the field of synthetic chemistry, La Spisa, Meneghetti, Pozzi, and Tron (2014) reported a novel synthesis approach for heteroarylogous 1H-indole-3-carboxamidines. Their method leverages a one-pot multicomponent synthesis, starting from compounds related to N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine. This strategy emphasizes the adaptability of the indole nucleus in synthetic chemistry (La Spisa et al., 2014).
Catalytic Applications
Shimazaki et al. (2005) conducted studies on Pd(II) complexes with ligands containing an indole structure similar to N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine. They found that these complexes undergo cyclopalladation, influenced by the properties of the O-donor group. This process is significant for understanding catalytic mechanisms in metal-organic chemistry (Shimazaki et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNHELMHYDQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



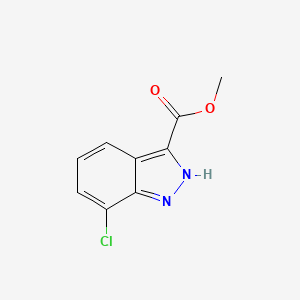
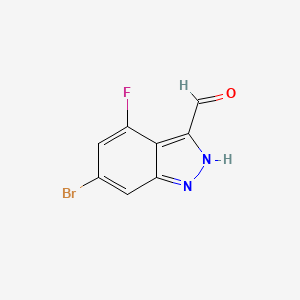
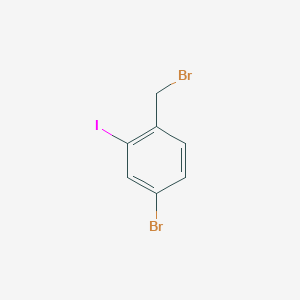
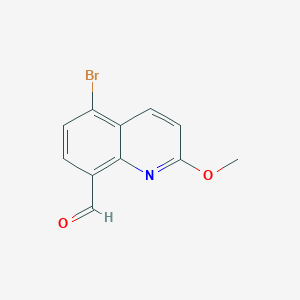
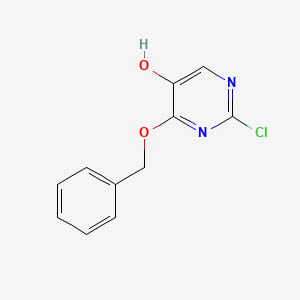
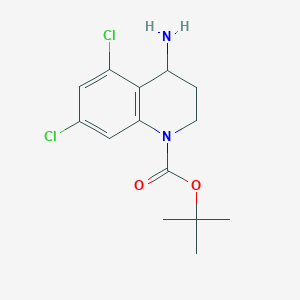
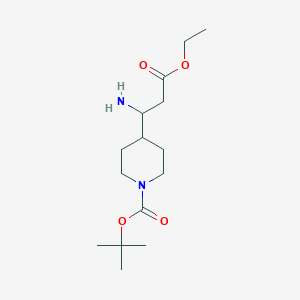

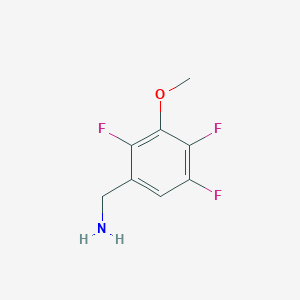
![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)

